2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide
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Overview
Description
2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 2-chlorobenzyl chloride with 4-phenyl-1,2,3-thiadiazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the sulfide bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the benzyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
Medicinal Chemistry: Thiadiazole derivatives, including this compound, have shown promise as anticancer agents due to their ability to interact with biological targets and inhibit cancer cell growth.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone
- 4-Phenyl-1,2,3-thiadiazol-5-yl sulfide
- 2-Phenyl-1,2,3-thiadiazol-5-yl sulfide
Uniqueness
2-Chlorobenzyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is unique due to the presence of both the chlorobenzyl and phenyl groups, which can enhance its biological activity and specificity compared to other thiadiazole derivatives. The combination of these functional groups allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[(2-chlorophenyl)methylsulfanyl]-4-phenylthiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S2/c16-13-9-5-4-8-12(13)10-19-15-14(17-18-20-15)11-6-2-1-3-7-11/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRSVPDRVFQAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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